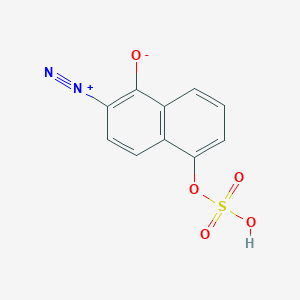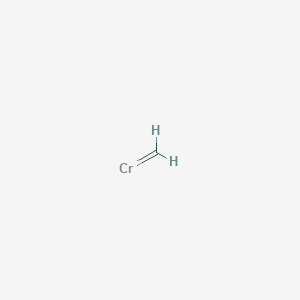![molecular formula C11H15N2O3P B14299152 Diethyl [cyano(pyridin-3-yl)methyl]phosphonate CAS No. 117504-12-8](/img/structure/B14299152.png)
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is a phosphorus-containing organic compound It is characterized by the presence of a cyano group attached to a pyridin-3-yl moiety, which is further connected to a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [cyano(pyridin-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano-substituted pyridine derivative. One common method is the Michael addition of diethyl phosphite to an activated cyano-pyridine compound under basic conditions. The reaction is usually carried out in the presence of a strong organic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phosphonate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the phosphonate group under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines or other derivatives. Substitution reactions can result in a variety of functionalized phosphonates .
Aplicaciones Científicas De Investigación
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be employed in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of materials with specific properties, such as flame retardants or plasticizers
Mecanismo De Acción
The mechanism of action of diethyl [cyano(pyridin-3-yl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the phosphonate group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: Lacks the cyano and pyridin-3-yl groups, making it less versatile in certain applications.
Cyano-substituted pyridines: Do not contain the phosphonate group, limiting their use in phosphorus chemistry.
Phosphonate esters: Similar in structure but may have different substituents on the phosphonate group
Uniqueness
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is unique due to the combination of its cyano, pyridin-3-yl, and phosphonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
117504-12-8 |
|---|---|
Fórmula molecular |
C11H15N2O3P |
Peso molecular |
254.22 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C11H15N2O3P/c1-3-15-17(14,16-4-2)11(8-12)10-6-5-7-13-9-10/h5-7,9,11H,3-4H2,1-2H3 |
Clave InChI |
RQTAHFCMXLURHX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C#N)C1=CN=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)




![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
